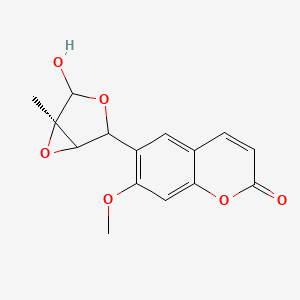

Dihydromicromelin B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H14O6 |

|---|---|

分子量 |

290.27 g/mol |

IUPAC 名称 |

6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12?,13?,14?,15-/m1/s1 |

InChI 键 |

MBQNFMDTXFFAJQ-MLGYPOCJSA-N |

手性 SMILES |

C[C@]12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |

规范 SMILES |

CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |

产品来源 |

United States |

Foundational & Exploratory

Unveiling Dihydromicromelin B: A Technical Guide to its Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378), a class of benzopyrone compounds widely distributed in the plant kingdom. It has been isolated from Micromelum integerrimum, a plant belonging to the Rutaceae family. Coumarins are known for their diverse pharmacological activities, and as such, this compound represents a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, based on available scientific literature.

Chemical Structure and Identification

This compound is chemically identified as 6-((1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxy-2H-chromen-2-one.[1] Its molecular formula is C15H14O6, and it has a molecular weight of 290.27 g/mol .[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-((1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxy-2H-chromen-2-one[1] |

| CAS Number | 94285-06-0[1] |

| Molecular Formula | C15H14O6[1] |

| Molecular Weight | 290.27 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, some predicted properties are available.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | 503.0 ± 50.0 °C |

| Density | 1.472 ± 0.06 g/cm³ |

| pKa | 12.14 ± 0.60 |

Note: These values are computationally predicted and have not been experimentally verified.

Spectroscopic Data

At present, detailed public access to the experimental nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic data for this compound is not available in the searched resources. The structure was originally elucidated through spectroscopic methods, and this information would be found in the primary scientific literature reporting its isolation.

Isolation

This compound is a natural product isolated from the leaves of Micromelum integerrimum. The general procedure for isolating coumarins from plant material typically involves the following steps:

A detailed, specific protocol for the isolation of this compound would require access to the original publication.

Biological Activity

Information regarding the specific biological activities of this compound is not extensively available in the public domain. However, the broader class of coumarins isolated from Micromelum species has been reported to exhibit various biological effects, including cytotoxic and antimicrobial activities. Further research is needed to determine the specific pharmacological profile of this compound.

Given the lack of specific signaling pathway information for this compound, a generalized diagram illustrating a potential mechanism of action for cytotoxic compounds is presented below for illustrative purposes.

Synthesis

Conclusion and Future Directions

This compound is a structurally interesting natural coumarin whose biological potential remains largely unexplored. This technical guide consolidates the currently available chemical information. To advance the understanding and potential application of this molecule, future research should focus on:

-

Re-isolation and full spectroscopic characterization: Obtaining comprehensive NMR, MS, IR, and UV data is essential for unambiguous identification and as a reference for synthetic efforts.

-

Total synthesis: Developing a robust synthetic pathway will provide access to larger quantities of the compound for in-depth biological evaluation.

-

Biological screening: A broad-based screening approach is needed to identify any significant pharmacological activities.

-

Mechanism of action studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

The information presented here serves as a foundational resource for researchers and professionals interested in the chemistry and potential therapeutic applications of this compound.

References

Dihydromicromelin B: A Potential Mediator of Traditional Medicine's Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) isolated from plants of the Micromelum genus, which have a rich history of use in traditional medicine across Asia. While direct scientific investigation into the specific bioactivities of this compound is limited, the well-documented therapeutic applications of Micromelum species for ailments such as inflammation, infections, and fever suggest that their constituent compounds, including this compound, possess significant pharmacological potential. This technical guide synthesizes the available information on the traditional uses of Micromelum plants, the known biological activities of closely related coumarins from this genus, and the inferred role of this compound. This document aims to provide a foundational resource for researchers and professionals in drug development by contextualizing the potential of this compound within the broader landscape of ethnopharmacology and natural product science.

Introduction: The Ethnobotanical Context of this compound

Plants of the Micromelum genus, belonging to the Rutaceae family, are integral to various traditional medicine systems. Micromelum integerrimum and Micromelum minutum are two notable species with a history of therapeutic use. Traditional applications of these plants are diverse, addressing a range of conditions:

-

Inflammatory Conditions: Decoctions and poultices made from the leaves and roots are traditionally used to alleviate symptoms of arthritis and rheumatism.[1]

-

Infections: The antimicrobial properties of Micromelum species are harnessed to treat skin irritations, scabies, and other infections.

-

Fever and Colds: The leaves are used as a febrifuge and to manage symptoms associated with the common cold.[1]

-

Digestive Ailments: Parts of the plant are used to address digestive issues.

The therapeutic efficacy of these traditional remedies is attributed to the complex interplay of their phytochemical constituents, among which coumarins are a prominent class. This compound, a specific coumarin found in these plants, is therefore of significant interest for its potential contribution to these medicinal properties.

Phytochemistry: Isolation and Characterization

This compound is a coumarin compound that has been isolated from various parts of Micromelum species. Its chemical identity is established by the following:

-

Chemical Formula: C₁₅H₁₄O₆

-

Molecular Weight: 290.27 g/mol

-

CAS Number: 94285-06-0

The isolation of this compound and other coumarins from Micromelum plants typically involves standard phytochemical techniques. A general workflow for such an isolation process is outlined below.

References

No Information Available on the Preliminary Cytotoxicity Screening of Dihydromicromelin B

A comprehensive search of available scientific literature and research databases did not yield any specific information regarding the preliminary cytotoxicity screening of Dihydromicromelin B.

Despite a thorough investigation for scholarly articles, experimental data, and established protocols related to the cytotoxic effects of this compound, no relevant results were found. Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of signaling pathways for this specific compound at this time.

The absence of information could indicate that this compound is a novel compound that has not yet been subjected to extensive cytotoxic evaluation, or that research on this particular substance has not been published in the accessible scientific domain.

Researchers, scientists, and drug development professionals interested in the cytotoxic potential of this compound would likely need to conduct foundational in vitro studies to generate the initial data. Such a preliminary screening would typically involve:

-

Acquisition and characterization of the compound.

-

Selection of a panel of relevant human cancer cell lines and normal cell lines for comparison.

-

Performing dose-response cytotoxicity assays (e.g., MTT, MTS, or LDH release assays) to determine key metrics such as the half-maximal inhibitory concentration (IC50).

-

Initial mechanistic studies to explore the mode of cell death (e.g., apoptosis, necrosis).

As new research is constantly emerging, it is recommended to monitor scientific databases for any future publications that may address the cytotoxic properties of this compound.

Unraveling the Anti-inflammatory Potential of Dihydromyricetin (DHM)

A Technical Guide for Researchers and Drug Development Professionals

Initial Inquiry Note: This technical guide focuses on the anti-inflammatory properties of Dihydromyricetin (B1665482) (DHM), a well-researched flavonoid. The initial query for "Dihydromicromelin B" did not yield publicly available scientific literature regarding its anti-inflammatory activity. This compound is a natural product isolated from the Micromelum species. While other compounds from this genus, such as coumarins and flavonoids, have been noted for their anti-inflammatory potential, the data available for Dihydromyricetin (DHM) is substantially more extensive and aligned with the in-depth requirements of this guide. Given the similarity in nomenclature, it is plausible that DHM was the intended subject of interest.

Executive Summary

Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] By inhibiting these pathways, DHM effectively reduces the expression and production of pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with the anti-inflammatory effects of DHM.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the key quantitative findings from various studies, illustrating the dose-dependent anti-inflammatory effects of Dihydromyricetin.

Table 1: Inhibition of Pro-inflammatory Mediators by DHM in LPS-stimulated BV-2 Microglial Cells

| Mediator | DHM Concentration | Result | Reference |

| Nitric Oxide (NO) | Not specified | Marked inhibition | |

| iNOS (mRNA & protein) | 20, 40, 80, 100 mg/L | Concentration-dependent inhibition | |

| COX-2 (mRNA & protein) | 20, 40, 80, 100 mg/L | Concentration-dependent inhibition | |

| TNF-α (mRNA) | 20, 40, 80, 100 mg/L | Concentration-dependent suppression | |

| IL-1β (mRNA) | 20, 40, 80, 100 mg/L | Concentration-dependent suppression | |

| IL-6 (mRNA) | 20, 40, 80, 100 mg/L | Concentration-dependent suppression |

Table 2: Effect of DHM on NF-κB and TLR4 Signaling Pathways in LPS-stimulated BV-2 Microglial Cells

| Protein Target | DHM Concentration | Effect | Reference |

| p-p65 | Not specified | Attenuated expression | |

| p-IκBα | Not specified | Attenuated expression | |

| TLR4 | Not specified | Attenuated expression | |

| MyD88 | Not specified | Attenuated expression |

Core Signaling Pathways Modulated by Dihydromyricetin

Dihydromyricetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.

DHM has been shown to intervene at multiple points in this pathway. It inhibits the phosphorylation of IKKα/β and the subsequent phosphorylation and degradation of IκBα. This action prevents the nuclear translocation of the active p65 subunit, thereby downregulating the expression of NF-κB target genes.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38 and JNK, are key regulators of cellular responses to external stresses, including inflammation. In the context of inflammation, activation of these kinases can lead to the expression of pro-inflammatory genes. Studies have indicated that DHM can suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, further contributing to its anti-inflammatory profile.

Experimental Protocols

This section outlines the general methodologies employed in the cited research to evaluate the anti-inflammatory properties of Dihydromyricetin.

Cell Culture and Treatment

-

Cell Line: Murine microglial BV-2 cells or RAW264.7 macrophages are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of DHM (e.g., 20, 40, 80, 100 mg/L) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate.

-

After treatment with DHM and/or LPS, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

-

Incubate for approximately 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Reagent)

-

Principle: Measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix the supernatant with Griess reagent.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes).

-

Measure the absorbance at approximately 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: Measures the expression levels of specific messenger RNA (mRNA) to quantify gene expression.

-

Procedure:

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial kit (e.g., TRIzol reagent).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform real-time PCR using the synthesized cDNA, gene-specific primers (for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Quantify the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.

-

Western Blot Analysis

-

Principle: Detects and quantifies specific proteins in a sample.

-

Procedure:

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like 5% non-fat milk to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, TLR4, iNOS, COX-2, β-actin).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

-

Conclusion and Future Directions

Dihydromyricetin has robustly demonstrated its potential as a potent anti-inflammatory agent. The collective evidence points to its ability to suppress key inflammatory pathways, NF-κB and MAPK, thereby reducing the production of a wide array of inflammatory mediators. The data presented in this guide underscore its therapeutic potential for inflammatory diseases.

For drug development professionals, future research should focus on enhancing the bioavailability of DHM, which is a known challenge for flavonoids. Further investigation into its effects in more complex, chronic in vivo models of inflammation is warranted to fully elucidate its clinical utility. The detailed protocols and pathway analyses provided herein offer a solid foundation for such advanced preclinical and clinical investigations.

References

- 1. Anti-inflammatory effects of dihydromyricetin in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]

- 4. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydromicromelin B in Micromelum Species: A Technical Guide to Natural Abundance and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The coumarin (B35378) dihydromicromelin B, a natural product found within the genus Micromelum, has garnered interest for its potential bioactivities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound in Micromelum species, detailed experimental protocols for its analysis, and an exploration of potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound has been identified as a constituent of several Micromelum species, primarily isolated from the leaves. While its presence is confirmed, quantitative data on its natural abundance remains limited in publicly available literature. The concentration of this compound can be influenced by various factors, including the specific Micromelum species, geographical location, time of harvest, and the plant part utilized for extraction.

Based on existing phytochemical studies, this compound has been isolated from the following species:

-

Micromelum minutum : Found in the leaves. One study reported the isolation of a mixture of dihydromicromelin A and this compound from an ethyl acetate (B1210297) extract of the leaves.[1]

-

Micromelum integerrimum : Identified in the leaves of this species.[2]

To facilitate comparative analysis, the following table summarizes the reported occurrences of this compound. It is important to note the absence of specific yield or concentration data in the cited literature.

| Micromelum Species | Plant Part | Extraction Solvent | Isolated Compound(s) | Quantitative Data | Reference |

| Micromelum minutum | Leaves | Ethyl Acetate | Mixture of Dihydromicromelin A and this compound | Not Reported | [1] |

| Micromelum integerrimum | Leaves | Not Specified | This compound | Not Reported | [2] |

Experimental Protocols

General Workflow for Isolation and Quantification

The isolation and quantification of this compound from Micromelum species typically involves a multi-step process. The following diagram illustrates a general experimental workflow, from sample preparation to analysis.

Detailed Methodologies

2.2.1. Extraction of this compound from Micromelum minutum Leaves

This protocol is adapted from a study that successfully isolated a mixture containing this compound.[1]

-

Plant Material Preparation: Collect fresh leaves of Micromelum minutum. Air-dry the leaves at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.

-

Maceration: Macerate the powdered leaves sequentially with n-hexane and then ethyl acetate. For each solvent, soak the plant material for a period of 24-48 hours at room temperature with occasional agitation.

-

Filtration and Concentration: After each maceration step, filter the solvent to remove the plant debris. Concentrate the ethyl acetate filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

-

Column Chromatography: Subject the crude ethyl acetate extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions that show similar TLC profiles.

-

Isolation: Further purify the fractions containing the compound of interest using preparative TLC or repeated column chromatography to yield a mixture of dihydromicromelin A and B.

2.2.2. Quantitative Analysis by UPLC-HRMS

While a specific quantitative method for this compound is not available, the following protocol is adapted from a study on the analysis of coumarins in Micromelum falcatum and can be optimized for this compound.

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a High-Resolution Mass Spectrometer (HRMS) is recommended for accurate quantification.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Gradient Program: A linear gradient starting from 5-10% B to 90-95% B over a suitable time, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan mode for initial identification and targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for quantification.

-

Capillary Voltage: 3.0-3.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

-

Quantification:

-

Prepare a standard stock solution of purified this compound of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards into the UPLC-HRMS system to generate a calibration curve by plotting the peak area against the concentration.

-

Prepare the Micromelum extracts at a known concentration and inject them into the system.

-

Determine the concentration of this compound in the extracts by interpolating their peak areas on the calibration curve.

-

Potential Signaling Pathways and Biological Activities

Direct studies on the signaling pathways affected by this compound are currently lacking in the scientific literature. However, an initial study on the bioactivity of a mixture containing dihydromicromelin A and B showed no activity against MCF-7 and 4T1 breast cancer cell lines. This suggests that, at the tested concentrations, it may not have significant cytotoxic effects on these particular cell lines.

To infer potential areas of investigation, it is useful to consider the biological activities of other coumarins isolated from Micromelum species. Many coumarins from this genus have been reported to possess anti-inflammatory and cytotoxic properties. For instance, some coumarins from Micromelum falcatum have been evaluated for their anti-inflammatory properties by measuring the inhibition of the pro-inflammatory mediator NF-κB.

Given this context, a plausible area of future research would be to investigate the effect of this compound on inflammatory signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be a target for investigation.

Conclusion and Future Directions

This compound is a recognized constituent of Micromelum minutum and Micromelum integerrimum. However, a significant knowledge gap exists concerning its natural abundance and specific biological activities. The development and validation of a robust analytical method, such as the adapted UPLC-HRMS protocol described herein, is a critical next step for accurate quantification in various Micromelum species and different plant parts.

Future research should focus on:

-

Quantitative surveys: Determining the concentration of this compound in a wider range of Micromelum species and under different environmental conditions.

-

Pharmacological screening: A broader screening of the bioactivities of purified this compound, particularly focusing on anti-inflammatory, anti-viral, and anti-cancer properties, is warranted.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its potential therapeutic applications.

This technical guide provides a foundation for future investigations into this compound, a promising natural product from the Micromelum genus.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Dihydromicromelin B from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has been isolated from plants of the Micromelum genus, particularly Micromelum minutum. Coumarins are a class of secondary metabolites known for their diverse pharmacological activities. This document provides a detailed protocol for the isolation of this compound from plant material, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology is based on established phytochemical techniques, including solvent extraction and multi-step chromatography.

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram. The process begins with the extraction of the plant material, followed by a series of chromatographic steps to purify the target compound.

Caption: Workflow for the isolation of this compound.

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound.

1. Plant Material Preparation:

-

Obtain the desired plant part, for instance, the stems of Micromelum minutum.

-

Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in acetone at room temperature. A common ratio is 1 kg of plant material to 5 L of acetone.

-

Allow the mixture to stand for 48-72 hours with occasional stirring.

-

Filter the extract through cheesecloth or filter paper to remove the solid plant material.

-

Repeat the extraction process two more times with fresh acetone to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.

3. Chromatographic Purification:

a. Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as hexane (B92381).

-

Adsorb the crude acetone extract onto a small amount of silica gel to create a dry slurry.

-

Load the slurry onto the top of the prepared column.

-

Elute the column with a gradient of hexane and acetone, starting with 100% hexane and gradually increasing the polarity by adding acetone. A suggested gradient is as follows:

-

Hexane (100%)

-

Hexane:Acetone (9:1)

-

Hexane:Acetone (8:2)

-

Hexane:Acetone (7:3)

-

Hexane:Acetone (1:1)

-

Acetone (100%)

-

-

Collect fractions of a consistent volume (e.g., 50 mL or 100 mL).

-

Monitor the fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 7:3) and visualize under UV light (254 nm and 365 nm).

-

Combine the fractions that show spots corresponding to coumarins. This compound is often found in fractions eluted with mid-polarity solvent mixtures. It has been reported to co-elute with Dihydromicromelin A.

b. Preparative Thin-Layer Chromatography (pTLC):

-

Concentrate the combined fractions containing the mixture of Dihydromicromelin A and B.

-

Apply the concentrated sample as a band onto a preparative TLC plate (silica gel GF254).

-

Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol, 98:2 or Toluene:Ethyl Acetate, 8:2).

-

Visualize the separated bands under UV light.

-

Carefully scrape the band corresponding to this compound from the plate.

-

Elute the compound from the silica gel with a polar solvent such as acetone or methanol.

-

Filter the solution to remove the silica gel and concentrate the filtrate to obtain the purified this compound.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the structure.

-

Data Presentation

The following table summarizes the quantitative data that should be recorded during the isolation process. The values provided are illustrative and will vary depending on the plant material and experimental conditions.

| Parameter | Value | Unit | Notes |

| Extraction | |||

| Weight of Dried Plant Material | 1.0 | kg | Stems of Micromelum minutum |

| Volume of Acetone (total) | 15 | L | 3 x 5 L extractions |

| Yield of Crude Extract | 50 | g | Example value |

| % Yield of Crude Extract | 5.0 | % (w/w) | (Weight of crude extract / Weight of dried plant material) x 100 |

| Column Chromatography | |||

| Weight of Crude Extract Loaded | 45 | g | |

| Weight of Combined Fractions | 5 | g | Fractions containing the target compound mixture |

| Preparative TLC | |||

| Weight of Combined Fractions Loaded | 1 | g | |

| Yield of this compound | 15 | mg | Example value |

| Final Product | |||

| Purity | >95 | % | Determined by HPLC or NMR |

| Overall Yield | 0.0015 | % (w/w) | (Weight of pure compound / Weight of dried plant material) x 100 |

Logical Relationships in Purification

The purification of this compound follows a logical progression from a complex mixture to a pure compound, as illustrated below.

Caption: Logical flow of purification from crude extract to pure compound.

Application Notes and Protocols for the Use of Dihydromicromelin B in Cell Culture Assays

Disclaimer: Due to the limited availability of specific experimental data for Dihydromicromelin B, this document provides application notes and protocols based on the well-characterized, structurally related flavonoid, Dihydromyricetin (DHM). DHM shares a similar polyhydroxylated structure and is also a natural product with known anticancer and anti-inflammatory properties. The methodologies and expected outcomes described herein for DHM are intended to serve as a comprehensive guide for researchers initiating studies with this compound. It is recommended that researchers perform dose-response studies to determine the optimal concentrations for this compound in their specific cell models.

Introduction to this compound and its Potential Applications

This compound is a natural coumarin (B35378) isolated from plants of the Micromelum genus. While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds from Micromelum species have demonstrated cytotoxic and antitumor activities. For instance, Micromelin has shown antileukemic activity.[1] This suggests that this compound holds potential as a bioactive compound for investigation in various cell-based assays, particularly in the context of cancer research.

Based on the activities of the related compound Dihydromyricetin (DHM), this compound may be explored for its effects on:

-

Cell proliferation and viability in cancer cell lines.

-

Induction of apoptosis (programmed cell death).

-

Modulation of key signaling pathways involved in cancer progression, such as NF-κB and other proliferative pathways.[2][3]

-

Anti-inflammatory responses.[4]

These application notes provide a framework for the initial characterization of this compound in a cell culture setting.

Quantitative Data Summary (Based on Dihydromyricetin - DHM)

The following tables summarize quantitative data obtained from studies on Dihydromyricetin (DHM) to provide a reference for expected effective concentrations and outcomes when designing experiments with this compound.

Table 1: Cytotoxicity of Dihydromyricetin (DHM) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| Hep3B | Hepatocellular Carcinoma | CCK-8 | Approx. 30 | 24 | [5] |

| JAR | Choriocarcinoma | MTT | Approx. 187 | 48 | [6] |

| CNE-2 | Nasopharyngeal Carcinoma | CCK-8 | Dose-dependent inhibition | 24, 48, 72 | [3] |

| K562 | Leukemia | Not Specified | 16.9 | Not Specified | [7][8] |

| A549 | Lung Adenocarcinoma | Not Specified | 10.1 | Not Specified | [1][7] |

Table 2: Effects of Dihydromyricetin (DHM) on Cell Cycle and Apoptosis

| Cell Line | Effect | Method | Concentration (µM) | Outcome | Reference |

| JAR | Cell Cycle Arrest | Flow Cytometry | 125, 187, 312 | G2/M phase arrest | [6] |

| Hep3B | Apoptosis Induction | Flow Cytometry | Not Specified | Significant increase in apoptosis | [9] |

| CNE-2 | Apoptosis Induction | Flow Cytometry | Dose-dependent | Increased apoptosis | [3] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/WST-1)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Appropriate cell line and complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Addition of Reagent:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[1]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

6-well cell culture plates

-

Appropriate cell line and complete culture medium

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (to include floating apoptotic cells). Centrifuge the cell suspension and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB.

Materials:

-

This compound

-

6-well cell culture plates

-

Appropriate cell line and complete culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-p-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

General Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Potential Signaling Pathway (Based on DHM)

Caption: Hypothesized signaling pathways modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developing a 3D B Cell Lymphoma Culture System to Model Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a new IL-6-dependent human B-lymphoma cell line in long term culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dhx33 promotes B-cell growth and proliferation by controlling activation-induced rRNA upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medcraveonline.com [medcraveonline.com]

- 9. biorbyt.com [biorbyt.com]

Application Note: Dihydromicromelin B as a Standard for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378) derivative isolated from the plant family Rutaceae. As with many natural products, accurate and reproducible quantification is essential for research and development, particularly in the fields of phytochemistry, pharmacology, and drug discovery. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of chemical compounds. This application note provides a detailed protocol for the use of this compound as a reference standard for HPLC analysis. The methodologies described herein are intended to serve as a guide for researchers to establish their own validated analytical methods for the quantification of this compound in various sample matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₆ | [1] |

| Molecular Weight | 290.27 g/mol | [1] |

| CAS Number | 94285-06-0 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol | [2] |

| Storage | Store at -20°C for long-term stability | [2] |

Experimental Protocols

Preparation of Standard Solutions

Materials:

-

This compound reference standard

-

HPLC-grade methanol

-

HPLC-grade water

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Volumetric flasks (1 mL, 5 mL, 10 mL)

-

Micropipettes

Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and transfer it to a 1 mL volumetric flask. Dissolve the compound in a minimal amount of DMSO (e.g., 50 µL) and then bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Method

The following HPLC method is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% to 30% B25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm and 320 nm (based on typical coumarin absorbance) |

| Injection Volume | 10 µL |

Method Validation Parameters (Hypothetical Data)

Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters are summarized in Table 2.

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time | Approximately 15.2 min |

Diagrams

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application of Dihydromicromelin B and Related Compounds in Anti-Cancer Research

Note: Extensive literature searches did not yield specific information on the anti-cancer applications of a compound named "Dihydromicromelin B." It is plausible that this name is a misspelling or a very rare derivative. However, significant research exists on the anti-cancer properties of Micromelin and other compounds isolated from the plant genus Micromelum, particularly Micromelum minutum. This document will focus on the available data for these related compounds as a potential proxy for the user's interest.

Introduction

Natural products are a significant source of novel anti-cancer agents. The genus Micromelum, belonging to the Rutaceae family, has been identified as a source of various bioactive coumarins with cytotoxic properties against several cancer cell lines. While data on "this compound" is unavailable, compounds such as Micromelin, Murrangatin, and Microminutin, isolated from Micromelum minutum, have demonstrated notable anti-cancer potential in preclinical studies. These compounds warrant further investigation to understand their mechanisms of action and therapeutic potential.

Quantitative Data: Cytotoxic Activities of Compounds from Micromelum minutum

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various compounds isolated from Micromelum minutum against a range of human cancer cell lines.

| Compound/Extract | Cancer Cell Line | Cell Line Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| Micromelin | KKU-100 | Cholangiocarcinoma | 9.2 | - | [1][2] |

| Microminutin | KKU-100 | Cholangiocarcinoma | 1.719 | - | [1][2] |

| Murrangatin | KKU-100 | Cholangiocarcinoma | 2.9 | - | [1] |

| Minumicrolin | KKU-100 | Cholangiocarcinoma | 10.2 | - | |

| Scopoletin | KKU-100 | Cholangiocarcinoma | 19.2 | - | |

| Clauslactone E | SBC3 | Lung Adenocarcinoma | - | 3.7 | |

| A549 | Lung Adenocarcinoma | - | 10.4 | ||

| K562 | Leukemia | - | 12.1 | ||

| K562/ADM | Leukemia | - | 10.8 | ||

| Minutin B | SBC3 | Lung Adenocarcinoma | - | 9.6 | |

| A549 | Lung Adenocarcinoma | - | 17.5 | ||

| K562 | Leukemia | - | 8.7 | ||

| K562/ADM | Leukemia | - | 6.7 | ||

| 8-hydroxyisocapnolactone-2',3'-diol | HeLa | Cervical Cancer | 6.9 | - | |

| HepG2 | Liver Cancer | 5.9 | - | ||

| Chloroform extract of leaves | CEM-SS | T-lymphoblastic leukemia | 4.2 | - | |

| Chloroform extract of bark | CEM-SS | T-lymphoblastic leukemia | 13.7 | - | |

| Hexane Extract (HEM) | MCF-7 | Breast Cancer | 148 | - | |

| 4T1 | Breast Cancer | 87 | - | ||

| Ethyl Acetate Extract (EEM) | MCF-7 | Breast Cancer | 185 | - | |

| 4T1 | Breast Cancer | 170 | - |

Experimental Protocols

Detailed experimental protocols for the specific studies on Micromelum compounds are not fully available in the reviewed literature. However, a standard protocol for assessing the cytotoxic activity of a compound using the MTT assay is provided below. This is a common preliminary assay in anti-cancer drug discovery.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound (e.g., Micromelin) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Visualizations

While the precise signaling pathways affected by Micromelin and other Micromelum-derived coumarins have not been fully elucidated in the available literature, apoptosis (programmed cell death) is a common mechanism of action for natural anti-cancer compounds. A generalized diagram of an intrinsic apoptosis pathway is presented below.

Caption: Generalized intrinsic apoptosis pathway often targeted by natural anti-cancer compounds.

Experimental Workflow

The general workflow for screening natural products for anti-cancer activity is depicted below.

Caption: General workflow for natural product-based anti-cancer drug discovery.

Conclusion and Future Directions

While "this compound" remains an uncharacterized compound in the context of anti-cancer research, the Micromelum genus, and specifically Micromelum minutum, is a promising source of cytotoxic coumarins. Compounds like Micromelin, Microminutin, and others have demonstrated potent activity against various cancer cell lines in vitro. Future research should focus on:

-

Isolation and characterization of other potentially active compounds from Micromelum species.

-

Elucidation of the specific molecular mechanisms of action for the most potent compounds, including their effects on key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

-

In vivo studies to evaluate the efficacy and safety of these compounds in animal models of cancer.

-

Structure-activity relationship (SAR) studies to potentially synthesize more potent and selective analogs.

These steps will be crucial in determining the therapeutic potential of these natural products as novel anti-cancer agents.

References

Application Notes: Investigating the Pro-Apoptotic Potential of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction and Current Status of Dihydromicromelin B

Extensive literature searches did not yield specific data on the activity of This compound in inducing apoptosis in cancer cells. This compound is a natural product found in plants of the Micromelum genus, but its specific biological activities, particularly concerning apoptosis, remain largely uncharacterized in published scientific literature.

However, related compounds from the same genus have shown cytotoxic effects. For instance, the parent compound, Micromelin (B228078) , has demonstrated cytotoxicity against the cholangiocarcinoma cell line KKU-100 with an IC50 value of 9.2 µg/mL.[1] Another study noted that micromelin was among the active coumarins isolated from Micromelum integerrimum with demonstrated antitumor activities.[2]

Given the lack of specific data for this compound, this document provides a set of generalized protocols and application notes. These are intended to serve as a comprehensive guide for researchers aiming to investigate the potential of a novel or uncharacterized compound, such as this compound, to induce apoptosis in cancer cells.

General Experimental Workflow

The following workflow outlines the standard experimental progression for assessing the anti-cancer and pro-apoptotic activity of a novel compound.

Caption: General experimental workflow for evaluating a novel compound.

Data Presentation Tables

Quantitative data from the proposed experiments should be organized for clarity and comparison. The following tables serve as templates for data recording.

Table 1: Cytotoxicity of Compound (this compound) on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |

| e.g., MCF-7 | Breast | 48 | |

| e.g., A549 | Lung | 48 | |

| e.g., HCT116 | Colon | 48 | |

| e.g., HepG2 | Liver | 48 |

Table 2: Effect of Compound (this compound) on Apoptosis Induction

| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| e.g., HCT116 | Control (DMSO) | 0 | |||

| e.g., HCT116 | Compound | IC50 | |||

| e.g., HCT116 | Staurosporine | 1 |

Table 3: Modulation of Apoptosis-Related Protein Expression

| Protein | Treatment | Fold Change (vs. Control) | Description |

| Bax | Compound (IC50) | Pro-apoptotic | |

| Bcl-2 | Compound (IC50) | Anti-apoptotic | |

| Bax/Bcl-2 Ratio | Compound (IC50) | Apoptotic Index | |

| Cleaved Caspase-3 | Compound (IC50) | Executioner Caspase | |

| Cleaved PARP | Compound (IC50) | Apoptosis Marker |

Hypothetical Signaling Pathway

A common mechanism by which novel compounds induce apoptosis is through the intrinsic or mitochondrial pathway. This involves altering the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Caption: Hypothetical intrinsic apoptosis pathway for a novel compound.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO diluted to the highest concentration used for the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with this compound at the predetermined IC50 concentration for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the supernatant) and the detached cells.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of this compound on the expression levels of key pro- and anti-apoptotic proteins.

Materials:

-

Treated cell pellets (from Protocol 2, Step 1)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot running and transfer apparatus

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dihydyromicromelin B and Related Prenylated Coumarins

Welcome to the technical support center for the synthesis of Dihydromicromelin B and other prenylated coumarins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their target compounds.

Frequently Asked Questions (FAQs)

Q1: My Pechmann condensation to form the initial coumarin (B35378) ring is giving a low yield. What are the common causes and solutions?

A1: Low yields in Pechmann condensations are a frequent issue, often stemming from suboptimal reaction conditions. Here are key factors to consider:

-

Acid Catalyst: The choice and concentration of the acid catalyst are critical. For less reactive phenols, stronger acids like sulfuric acid or methanesulfonic acid are often necessary. If you are using a milder catalyst like Amberlyst-15 or a Lewis acid (e.g., AlCl₃), consider switching to a stronger Brønsted acid.

-

Reaction Temperature: Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of starting materials or products. It is crucial to optimize the temperature for your specific substrate. For many phenols, heating is required to drive the reaction to completion.

-

Substrate Reactivity: The electronic nature of the phenol (B47542) substrate significantly impacts the reaction rate. Phenols with electron-donating groups (e.g., hydroxyl, methoxy) are more reactive and can often react under milder conditions. If your phenol has electron-withdrawing groups, you will likely need harsher conditions (stronger acid, higher temperature) to achieve a good yield.

-

Water Removal: The Pechmann condensation is a dehydration reaction. Ensuring that water is effectively removed from the reaction mixture can help drive the equilibrium towards the product. Using a Dean-Stark trap or a drying agent compatible with the reaction conditions can be beneficial.

Q2: I am observing the formation of multiple products in my Claisen rearrangement of a prenylated aryl ether. How can I improve the regioselectivity?

A2: The Claisen rearrangement of O-prenylated phenols can lead to a mixture of ortho- and para-prenylated products. Controlling this regioselectivity is a common challenge.

-

Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents often favor the ortho-rearranged product. Experimenting with different solvents, from non-polar (e.g., toluene, xylene) to more polar aprotic solvents (e.g., DMF, NMP), can help optimize the desired regioselectivity.

-

Lewis Acids: The use of a Lewis acid catalyst can significantly influence the regioselectivity of the Claisen rearrangement. Chiral Lewis acids have even been used to achieve enantioselective para-Claisen rearrangements. Experimenting with different Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) and their stoichiometry is recommended.

-

Temperature: The reaction temperature can affect the product distribution. It is advisable to screen a range of temperatures to find the optimal conditions for the desired isomer.

Q3: During the workup of my reaction, I'm struggling with the removal of the high-boiling point solvent used in a high-temperature reaction (e.g., diphenyl ether). What is the best approach?

A3: High-boiling solvents like diphenyl ether are often necessary for high-temperature reactions but can be challenging to remove.

-

Column Chromatography: A common and effective method is to directly load the reaction mixture onto a silica (B1680970) gel column. The high-boiling solvent can be washed off with a non-polar eluent like hexanes before eluting the desired product with a more polar solvent system.

-

Vacuum Distillation: If your product is thermally stable, high-vacuum distillation can be used to remove the solvent. However, this may not be suitable for all compounds.

-

Solvent Extraction: While less effective for highly soluble solvents like diphenyl ether, a series of extractions with an immiscible, lower-boiling point solvent might help reduce the bulk of the high-boiling solvent before purification.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound and related prenylated coumarins, with a focus on a cascade reaction involving Wittig and Claisen rearrangements.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low to no conversion of starting aldehyde in the Wittig reaction. | 1. Inactive Wittig reagent. 2. Insufficient reaction temperature or time. 3. Steric hindrance around the aldehyde. | 1. Prepare the Wittig reagent fresh or test its activity on a known reactive aldehyde. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. If sterically hindered, consider using a more reactive phosphonium (B103445) ylide or alternative olefination methods. |

| Formation of multiple rearranged products (isomers) during the Claisen rearrangement. | 1. Lack of regioselectivity in the rearrangement. 2. Subsequent Cope rearrangement leading to other isomers. | 1. Screen different solvents and Lewis acid catalysts to favor the desired isomer. 2. Optimize the reaction time and temperature; shorter reaction times might favor the initial Claisen product over subsequent rearrangements. |

| Low yield of the final diprenylated coumarin. | 1. Incomplete Wittig reaction. 2. Inefficient Claisen/Cope rearrangements. 3. Product decomposition at high temperatures. 4. Loss of product during purification. | 1. Ensure the Wittig reaction goes to completion before proceeding. 2. Optimize the temperature and reaction time for the rearrangement cascade. 3. Consider using a lower boiling point solvent if possible, or minimize the time at very high temperatures. 4. Use careful column chromatography for purification, as described in the experimental protocol. |

| Difficulty in purifying the final product from the reaction mixture. | 1. Presence of high-boiling point solvent (e.g., diphenyl ether). 2. Formation of closely related isomers with similar polarities. | 1. Follow the purification protocol of loading the crude mixture onto a silica column and eluting the solvent with hexanes first. 2. Use a high-performance flash chromatography system or prepare analytical samples by preparative TLC or HPLC for better separation. |

Experimental Protocols

The following is a detailed methodology for a one-pot synthesis of diprenylated coumarins, which is highly relevant for the synthesis of this compound analogues.

One-Pot Synthesis of Gravelliferone (a diprenylated coumarin)

This protocol describes a cascade Wittig reaction followed by double Claisen and Cope rearrangements.

Starting Material: 2,4-diprenyloxybenzaldehyde.

Reagents:

-

(Carbethoxymethylene)triphenylphosphorane (B24862) (Wittig reagent)

-

Diphenyl ether (solvent)

Procedure:

-

A solution of 2,4-diprenyloxybenzaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.2 mmol) in diphenyl ether (5 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux for 4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The crude reaction mixture is directly loaded onto a silica gel column.

-

The diphenyl ether is first removed by eluting with hexanes.

-

The products are then eluted using a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 1% and gradually increasing to 10%).

-

Fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified diprenylated coumarin.

Data Presentation

| Reaction | Key Parameters | Reported Yield | Reference |

| Pechmann Condensation | Phenol, β-ketoester, Acid Catalyst | Varies widely (30-95%) depending on substrate and conditions. | General Knowledge |

| Claisen Rearrangement | O-prenylated phenol, Heat/Lewis Acid | Varies depending on regioselectivity and side reactions. | General Knowledge |

| One-pot Gravelliferone Synthesis | 2,4-diprenyloxybenzaldehyde, Wittig reagent, Diphenyl ether, Reflux 4h | Gravelliferone: ~30-40% | Based on related syntheses |

Visualizations

Logical Workflow for the One-Pot Synthesis of Diprenylated Coumarins

Caption: Workflow for the one-pot synthesis of diprenylated coumarins.

Troubleshooting Logic for Low Yield in Pechmann Condensation

Caption: Troubleshooting low yield in Pechmann condensation.

Dihydromicromelin B solubility issues in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Dihydromicromelin B in aqueous solutions.

General Information

This compound is a natural furanocoumarin compound with demonstrated biological activities. Like many coumarins, it is a lipophilic molecule with poor solubility in aqueous solutions, which can present challenges in experimental setups, particularly for in vitro and in vivo studies. Proper handling and solubilization techniques are crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is sparingly soluble in aqueous solutions like water or physiological buffers. It is, however, soluble in organic solvents.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, chloroform, and dichloromethane. For biological experiments, DMSO is the most commonly used solvent to prepare concentrated stock solutions.

Q3: I have purchased this compound as a solid. How should I prepare a stock solution?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution is a common starting point. Store the stock solution at -20°C or -80°C for long-term stability. Several suppliers offer this compound pre-dissolved in DMSO.[1]

Q4: Can I use the DMSO stock solution directly in my aqueous experimental medium (e.g., cell culture medium, buffer)?

A4: Yes, but with caution. You will need to dilute the DMSO stock solution into your aqueous medium to achieve the desired final concentration of this compound. It is critical to ensure the final concentration of DMSO in your experimental setup is low enough to not affect the biological system.

Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A5: The tolerance to DMSO varies between cell lines.[2] However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[3] Many researchers aim for a final concentration of 0.1% or lower to minimize any potential solvent-induced artifacts.[2][4] It is always best practice to perform a vehicle control experiment (medium with the same final concentration of DMSO but without this compound) to assess the effect of the solvent on your specific assay.

Q6: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. What should I do?

A6: Precipitation upon dilution is a common issue with hydrophobic compounds. This indicates that the aqueous solubility of this compound has been exceeded. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Media

This is the most common problem encountered. The following steps can help you troubleshoot and resolve this issue.

Step 1: Check and Optimize Final DMSO Concentration

-

Initial Check: Ensure your final DMSO concentration is within a tolerable range for your experiment (ideally ≤ 0.5%).

-

Increase Co-solvent Concentration: If your experimental system allows, you might be able to slightly increase the final DMSO concentration. However, you must validate the tolerance of your system (e.g., cells) to this higher DMSO concentration.

Step 2: Modify the Dilution Protocol

-

Gradual Addition: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock solution dropwise to the buffer while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

-

Intermediate Dilution: Consider a two-step dilution. First, dilute the 100% DMSO stock into a smaller volume of aqueous buffer to create an intermediate solution with a higher DMSO concentration (e.g., 5-10% DMSO). Then, further dilute this intermediate solution to your final desired concentration.

Step 3: Utilize Solubilizing Excipients

If optimizing the co-solvent concentration is not sufficient, you can explore the use of solubilizing agents.

-

Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to increase solubility by forming micelles that encapsulate the hydrophobic compound.

-

Cyclodextrins: Beta-cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in water.

Important: When using any excipient, it is crucial to run appropriate controls to ensure the excipient itself does not interfere with your assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Weigh the required amount of this compound powder (Molecular Weight: 290.27 g/mol ).